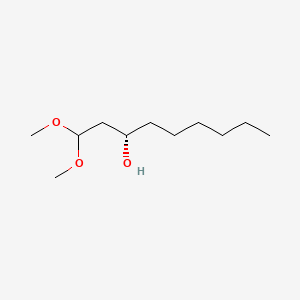
Fluocinonide 22 Methyl Homologue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluocinonide 22 Methyl Homologue involves multiple steps, starting from the appropriate steroidal precursors. The key steps typically include fluorination, hydroxylation, and esterification reactions under controlled conditions . Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Fluocinonide 22 Methyl Homologue undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can regenerate hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Fluocinonide 22 Methyl Homologue has a wide range of applications in scientific research, including:
Wirkmechanismus
Fluocinonide 22 Methyl Homologue exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes . This interaction modulates the transcription of genes involved in inflammatory and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluocinonide: A potent glucocorticoid with similar anti-inflammatory properties.
Fluocinolone Acetonide: Another glucocorticoid used for its anti-inflammatory effects.
Nintedanib Impurity 160: A related compound used in pharmaceutical research.
Uniqueness
Fluocinonide 22 Methyl Homologue is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
Eigenschaften
Molekularformel |
C25H30F2O7 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,9,13-trimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H30F2O7/c1-12(28)32-11-20(31)25-21(33-13(2)34-25)9-15-16-8-18(26)17-7-14(29)5-6-22(17,3)24(16,27)19(30)10-23(15,25)4/h5-7,13,15-16,18-19,21,30H,8-11H2,1-4H3/t13?,15-,16-,18-,19-,21+,22-,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
KKIPAVYRVSRGIO-FQCPQOJPSA-N |
Isomerische SMILES |
CC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)F)C)F |
Kanonische SMILES |
CC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


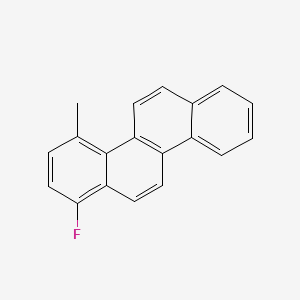
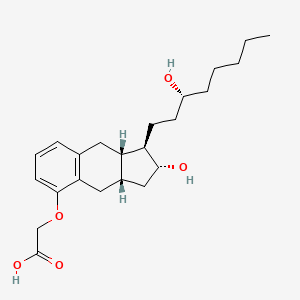

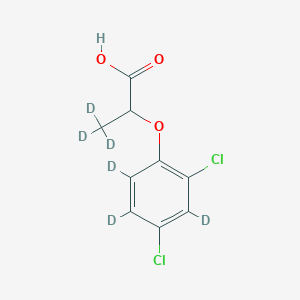
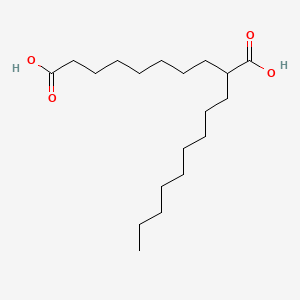
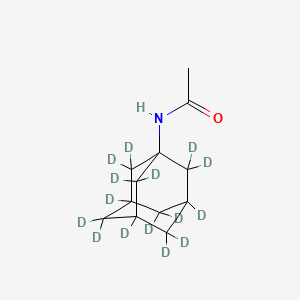
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
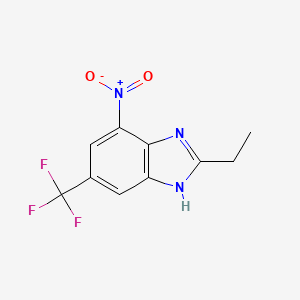

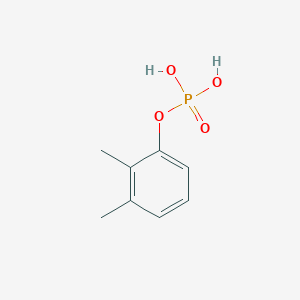
![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)
![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)

